molecular formula C7H7ClN2O B1611117 4-Amino-3-chlorobenzamide CAS No. 50961-67-6

4-Amino-3-chlorobenzamide

Cat. No. B1611117
CAS RN: 50961-67-6
M. Wt: 170.59 g/mol
InChI Key: CAKXLUKGDDPPIT-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzamide is a chemical compound with the molecular formula NH2C6H3(Cl)C(O)NH2 . It has a molecular weight of 170.60 . It can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .


Synthesis Analysis

The synthesis of 4-Amino-3-chlorobenzamide can be achieved from 4-chloro-3-nitrobenzoic acid and ammonia through amide formation and nitro reduction . It can also undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .


Chemical Reactions Analysis

4-Amino-3-chlorobenzamide can undergo a Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .


Physical And Chemical Properties Analysis

4-Amino-3-chlorobenzamide is a beige powder . It has a melting point range of 167-171 °C .

Scientific Research Applications

Photodegradation Studies

4-Amino-3-chlorobenzamide, identified as a degradation product of moclobemide, has been studied for its photodegradation properties. This research utilized Ultra-HPLC/MS/MS analysis and spectrophotometry in the UV region to investigate its decomposition in methanolic media (Skibiński & Komsta, 2012).

Serotonin-3 Receptor Antagonists

A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This research focused on the ability of these compounds to antagonize the von Bezold-Jarisch reflex in rats, identifying certain derivatives with potent 5-HT3 receptor antagonistic activity (Harada et al., 1995).

Structural and Synthetic Studies

  • N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide was synthesized and its structure was determined through X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods. This study contributed to the understanding of molecular structures in this class of compounds (Cabezas et al., 1988).
  • Another study focused on the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, exploring the synthetic potential and yielding biologically relevant molecules (Muniraj & Prabhu, 2019).

Gastrokinetic Activity

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared and evaluated for their effects on gastric emptying activity in rats. This study highlighted the gastrokinetic activity of certain benzamide derivatives (Kato et al., 1992).

Environmental Impact Studies

  • The peak concentration of 2-chlorobenzamide, a degradation product in the environment, was predicted in a study focusing on its environmental safety. This compound was identified as a potential carcinogen and its content from the breakup of certain insecticides was a concern (Lu, Zhou, & Liu, 2004).
  • The stability of various insecticides, including 2-chlorobenzamide, in compost for mushroom growth was assessed through chemical and bioassay techniques (Argauer & Cantelo, 1980).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKXLUKGDDPPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477869
Record name 4-AMINO-3-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorobenzamide

CAS RN

50961-67-6
Record name 4-AMINO-3-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An anhydrous DMF solution of 1.00 g (5.39 mmol) of methyl 4-amino-3-chlorobenzoate (17-1), 728 mg (16.16 mmol) of formamide and 204 mg (3.77 mmol) of 5.5M sodium methoxide was stirred for 1 hour at 100° C. and then stirred overnight at room temperature. The reaction was poured into 2-propanol (60 mL) and then evaporated off the solvent. The resultant crude oil was purified on a silica column and eluted with DCM:MeOH:NH4OH (95:5:0.5 to 9:1:0.1). Recovered the desired product 17-2. MS (M+1): measured 171.2; theoretical 170.0. 1H NMR (DMSO): 5.86 (s, 2H), 6.75 (d, 1H), 7.01 (bs, 1H), 7.56 (dd, 1H), 7.66 (bs, 1H), 7.75 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
728 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 18 ml vial was loaded with 4-Amino-3-chloro-benzoic acid ethyl ester (350 mg, 1.88 mmole) and 5 ml of 30% NH4OH. The vial was sealed and the mixture was heated at 50° C. for 3 days. The mixture was cooled down and concentrated to half. The suspension was filtered off, solid was washed with water and dried to give 200 mg product, 62.3% yield.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
62.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Itoh, K Kanzaki, T Ikebe, T Kuroita… - European journal of …, 1999 - Elsevier
… On the other hand, such an affinity was practically undetectable for the 4-amino-3-chlorobenzamide derivative 18, a 2-desmethoxy analogue of compound 14. The moderate affinity of …
Number of citations: 23 www.sciencedirect.com
MU Schmidt, DWM Hofmann… - Angewandte Chemie …, 2006 - Wiley Online Library
… Solid solutions of 1 a and 1 d (9:1 and 4:1) in the γ phase: The corresponding amounts of 4-aminobenzamide and 4-amino-3-chlorobenzamide were combined, diazotized, and coupled …
Number of citations: 35 onlinelibrary.wiley.com

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